molecular formula C15H14Cl2N4O2S2 B6183521 N-(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride CAS No. 2613383-17-6

N-(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride

Cat. No. B6183521
CAS RN: 2613383-17-6
M. Wt: 417.3
InChI Key:
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Description

The compound is a complex organic molecule that contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a thiazole ring (a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom), and a phenyl ring (a six-membered ring with six carbon atoms). It also contains a methanesulfonamide group and a chloride ion .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through methods such as reflux .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple rings and functional groups. Unfortunately, specific structural data for this compound was not found .

Mechanism of Action

The mechanism of action of this compound is not clear from the available information .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride involves the reaction of 4-(2-amino-1,3-thiazol-4-yl)aniline with 4-chloro-3-nitrobenzenesulfonyl chloride, followed by reduction of the nitro group to an amino group, and then reaction with 6-chloro-3-pyridinamine to form the final product.", "Starting Materials": [ "4-(2-amino-1,3-thiazol-4-yl)aniline", "4-chloro-3-nitrobenzenesulfonyl chloride", "6-chloro-3-pyridinamine" ], "Reaction": [ "Step 1: 4-(2-amino-1,3-thiazol-4-yl)aniline is reacted with 4-chloro-3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine to form N-(4-(2-amino-1,3-thiazol-4-yl)phenyl)-4-chloro-3-nitrobenzenesulfonamide.", "Step 2: The nitro group in N-(4-(2-amino-1,3-thiazol-4-yl)phenyl)-4-chloro-3-nitrobenzenesulfonamide is reduced to an amino group using a reducing agent such as iron powder in acetic acid.", "Step 3: N-(4-(2-amino-1,3-thiazol-4-yl)phenyl)-4-chloro-3-aminobenzenesulfonamide is then reacted with 6-chloro-3-pyridinamine in the presence of a base such as potassium carbonate to form N-(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride." ] }

CAS RN

2613383-17-6

Product Name

N-(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride

Molecular Formula

C15H14Cl2N4O2S2

Molecular Weight

417.3

Purity

0

Origin of Product

United States

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